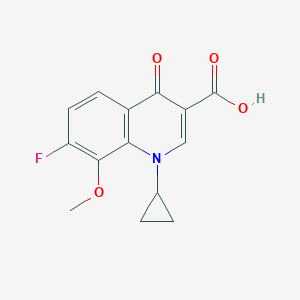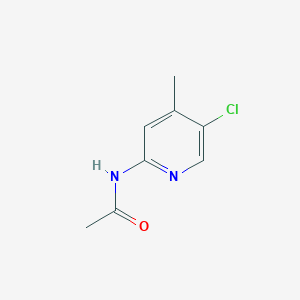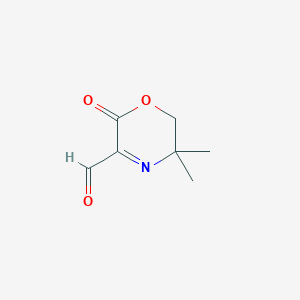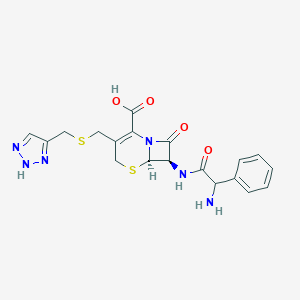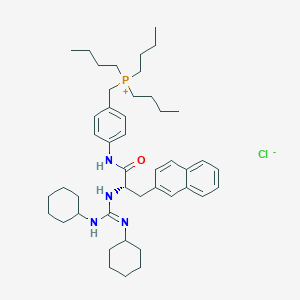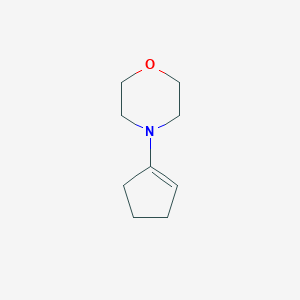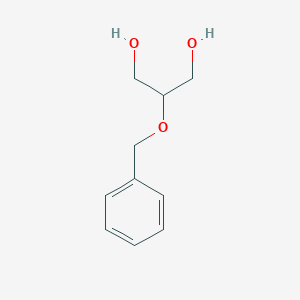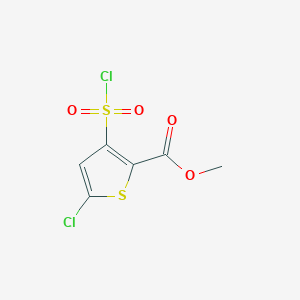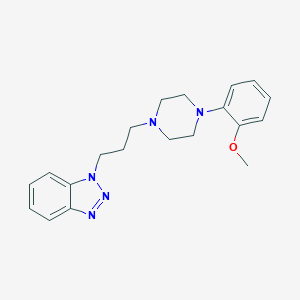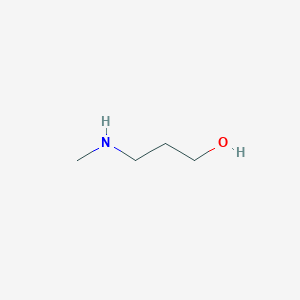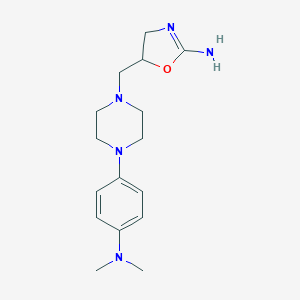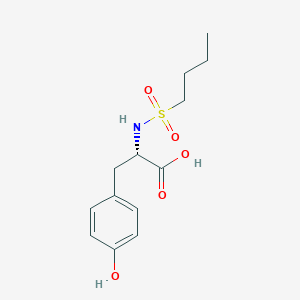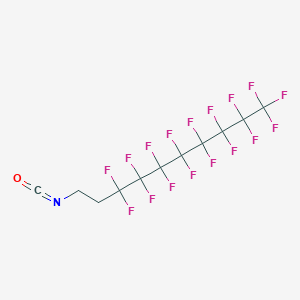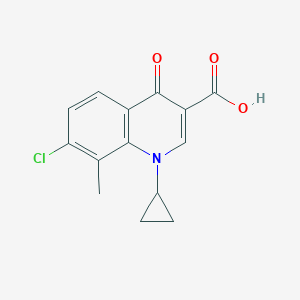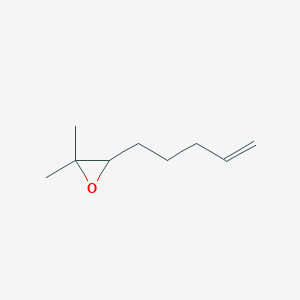
2,2-Dimethyl-3-(4-pentenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(4-pentenyl)oxirane, also known as limonene epoxide, is a cyclic organic compound that is commonly found in citrus fruits such as oranges, lemons, and grapefruits. It is a colorless liquid with a pleasant odor and is widely used in the food, fragrance, and pharmaceutical industries. In
科学的研究の応用
Limonene epoxide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use as a natural insecticide.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also work by disrupting the cell membrane of bacteria and other microorganisms.
生化学的および生理学的効果
Limonene epoxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and may have potential as a treatment for inflammatory diseases such as arthritis. It has also been shown to have anti-cancer effects, and may be useful in the development of new cancer therapies. In addition, 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide has been shown to have anti-microbial effects, and may be useful in the development of natural insecticides.
実験室実験の利点と制限
One of the main advantages of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is a natural compound that is readily available. It is also relatively easy to synthesize, and is not toxic to humans or animals at low concentrations. However, one limitation of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is not very stable, and can degrade over time. This can make it difficult to use in long-term studies.
将来の方向性
There are a number of potential future directions for research on 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide. One area of interest is its potential use as a natural insecticide. Another area of interest is its potential use in the development of new anti-inflammatory and anti-cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide, and to determine its safety and efficacy in humans.
合成法
Limonene epoxide can be synthesized through the epoxidation of 2,2-Dimethyl-3-(4-pentenyl)oxirane, which is a terpene found in citrus fruits. The most common method for synthesizing 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is through the use of hydrogen peroxide and acetic acid. The reaction is carried out at room temperature and atmospheric pressure, and the yield of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is typically around 70%.
特性
CAS番号 |
157474-64-1 |
|---|---|
製品名 |
2,2-Dimethyl-3-(4-pentenyl)oxirane |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
2,2-dimethyl-3-pent-4-enyloxirane |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10-8/h4,8H,1,5-7H2,2-3H3 |
InChIキー |
TVAVXNPYPOKUIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCC=C)C |
正規SMILES |
CC1(C(O1)CCCC=C)C |
同義語 |
Oxirane, 2,2-dimethyl-3-(4-penten-1-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



